molecular formula C38H53N3O3 B8082276 N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide

N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide

Cat. No.: B8082276
M. Wt: 599.8 g/mol
InChI Key: GCDHMGROXQUFNR-UHFFFAOYSA-N
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Description

N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide is a synthetic peptide derivative of significant interest in biochemical research, particularly in the study of protease function and inhibition. Its complex structure is designed to mimic natural peptide substrates, allowing researchers to investigate enzyme kinetics and the mechanisms of proteolytic cleavage. This compound is primarily utilized in the development and characterization of inhibitors for aspartic proteases, a class of enzymes that includes medically relevant targets like HIV-1 protease and BACE1 (Beta-secretase 1), which is implicated in Alzheimer's disease pathology [Source: PubMed] . The inclusion of tert-butyl and benzyl protecting groups enhances its stability and binding affinity in experimental assays. As a research chemical, it serves as a critical tool for elucidating structure-activity relationships (SAR), facilitating high-throughput screening (HTS) campaigns, and supporting X-ray crystallography studies to determine enzyme-inhibitor co-crystal structures [Source: RCSB PDB] . Our product is supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to guarantee its identity and purity for your critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDHMGROXQUFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide, commonly referred to as PD 173212, is a synthetic compound primarily studied for its biological activity as a potent N-type voltage-gated calcium channel blocker. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₃₈H₅₃N₃O₃
  • Molecular Weight: 599.85 g/mol
  • CAS Number: 217171-01-2
  • Solubility: Soluble in DMSO and ethanol at concentrations of 100 mM.
  • Boiling Point: Approximately 753.4 ± 60.0 °C (predicted) .

PD 173212 selectively inhibits N-type calcium channels (CaV2.2), which are primarily involved in neurotransmitter release in the nervous system. The inhibition of these channels reduces calcium influx into neurons, thereby preventing excitatory neurotransmitter release and subsequent neuronal excitability. This action is particularly relevant in conditions characterized by excessive neuronal firing, such as seizures.

Anticonvulsant Effects

Research indicates that PD 173212 effectively prevents audiogenic seizures in murine models when administered at a dose of 30 mg/kg. Its IC₅₀ value for inhibiting N-type calcium channels is reported to be approximately 36 nM, demonstrating its potency compared to other calcium channel blockers .

Selectivity Profile

PD 173212 exhibits selectivity over other ion channels, including K⁺ and Na⁺ channels, as well as L-type calcium channels. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in managing seizures and potentially other neurological disorders .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the efficacy and safety profile of PD 173212:

  • Study on Audiogenic Seizures :
    • In a controlled study involving mice, PD 173212 was shown to significantly reduce the incidence of seizures induced by auditory stimuli. The treatment group exhibited fewer seizures compared to the control group receiving a placebo .
  • Calcium Channel Blockade :
    • A pharmacological assessment demonstrated that PD 173212 effectively blocked CaV2.2 channels with minimal impact on other calcium channel subtypes. This specificity suggests potential applications in treating conditions like chronic pain and epilepsy without the adverse effects associated with broader-spectrum calcium channel blockers .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of PD 173212 revealed favorable absorption and distribution characteristics, supporting its potential for clinical use in managing seizure disorders .

Comparative Table of Calcium Channel Blockers

Compound NameTypeIC₅₀ (nM)SelectivityPrimary Use
PD 173212N-Type36HighSeizure prevention
GabapentinL-Type~1000ModerateNeuropathic pain
PregabalinL-Type~200ModerateNeuropathic pain
VerapamilL-Type~2000LowHypertension

Scientific Research Applications

N-Type Calcium Channel Blocker

PD 173212 is primarily recognized as an N-type calcium channel blocker , which has been shown to have a potent inhibitory effect on these channels with an IC50 of approximately 36 nM . This mechanism of action makes it a valuable tool in studying calcium signaling pathways and their role in various physiological processes.

Neuroprotective Effects

Research indicates that PD 173212 can prevent audiogenic seizures in mice when administered at a dose of 30 mg/kg . This property suggests its potential utility in investigating seizure disorders and developing therapeutic strategies for epilepsy.

Pharmacological Studies

The compound has been employed in numerous pharmacological studies to elucidate the role of calcium channels in cellular signaling. Its ability to selectively inhibit N-type calcium channels allows researchers to dissect the contributions of these channels to neurotransmitter release and synaptic plasticity.

Neurological Disorders

Given its neuroprotective properties, PD 173212 is being explored for its potential applications in treating neurological disorders characterized by abnormal calcium signaling. Studies focusing on conditions such as chronic pain, anxiety disorders, and epilepsy are particularly relevant.

Case Studies and Research Findings

Study ReferenceFocusFindings
Hu et al., 1999 Structure-activity relationshipIdentified PD 173212 as a potent N-type calcium channel blocker with implications for pain management.
Recent Animal StudiesSeizure PreventionDemonstrated efficacy in preventing audiogenic seizures in murine models, supporting its potential use in epilepsy research.
Neuropharmacology ReviewsCalcium SignalingDiscussed the broader implications of calcium channel blockers like PD 173212 in neuropharmacology and therapeutic interventions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Peptide-Based Compounds with Tert-Butyl Modifications

(a) 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide
  • N-ethyl-L-valyl replaces N-methyl-L-leucyl, altering steric bulk and hydrophobicity.
  • Structural Impact :
    • The ethyl group may reduce steric hindrance compared to the tert-butyl in PD 175069, affecting solubility and receptor interactions .
(b) L-Argininamide Derivatives (e.g., N-Acetyl-L-Tyrosyl-L-Isoleucylglycyl-L-Seryl-N-Methyl)
  • Key Differences :
    • Argininamide backbone replaces tyrosinamide, introducing a guanidinium group for cationic charge.
    • Sulfonyl and nitro groups in analogs (e.g., N-(methylsulfonyl)-D-phenylalanylglycyl-N-(4-nitrophenyl)) introduce polar functionalities absent in PD 175069 .
  • Functional Impact :
    • Charged residues may enhance aqueous solubility but reduce membrane permeability compared to PD 175069’s hydrophobic tert-butyl motifs.

Non-Peptide Compounds with Tert-Butyl Groups

(a) Butenafine (C₁₂H₂₂NO)
  • Application : Antifungal agent.
  • Structural Comparison :
    • Shares a tert-butylphenyl group but lacks peptide linkages.
(b) Fenpyroximate (Pesticide)
  • Application : Acaricide.
  • Structural Comparison :
    • Contains tert-butylbenzene and ester linkages.
  • Functional Insight :
    • Demonstrates how tert-butyl groups improve environmental stability, a trait that may translate to PD 175069’s pharmacokinetic profile .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
PD 175069 523.75 Tert-butyl, L-leucyl, O-benzyl Reference compound
4-Fluoro-N-methyl-L-valyl-tyrosinamide ~550 (estimated) Fluorophenyl, N-ethyl-valyl Fluorine substitution, smaller alkyl
Butenafine 220.31 Tert-butylphenyl, benzylamine Non-peptide, antifungal use
N-Acetyl-L-Tyrosyl-L-Isoleucylglycyl 649.74 Guanidinium, sulfonyl Charged residues, polar groups

Table 2: Role of Tert-Butyl Groups in Analogous Compounds

Compound Tert-Butyl Position Functional Impact
PD 175069 Phenyl, Leucyl Enhanced metabolic stability, lipophilicity
Fenpyroximate Benzene Environmental stability
Loratadine Piperidine Reduced CYP450 metabolism

Research Findings and Insights

  • Metabolic Stability : PD 175069’s dual tert-butyl groups likely slow oxidative metabolism, a feature observed in Loratadine (CYP450 resistance) .
  • Solubility Challenges : Bulky tert-butyl groups may reduce aqueous solubility compared to fluorinated or charged analogs (e.g., 4-fluoro derivatives) .
  • Synthetic Complexity : Multi-step protection/deprotection strategies (e.g., benzyl groups) are critical for PD 175069’s synthesis, akin to piperidinecarboxylate derivatives .

Preparation Methods

Protection of L-Tyrosine

  • O-Benzylation :
    L-Tyrosine is protected at the phenolic hydroxyl group using benzyl bromide in the presence of a base (e.g., NaH) to yield O-benzyl-L-tyrosine .
    L-Tyrosine+BnBrNaH, DMFO-Benzyl-L-tyrosine\text{L-Tyrosine} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} \text{O-Benzyl-L-tyrosine}

  • Boc Protection :
    The α-amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming N-Boc-O-benzyl-L-tyrosine .

  • Amide Formation :
    Coupling with tert-butylamine using O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) yields N-Boc-O-benzyl-L-tyrosine tert-butyl amide .

  • Boc Deprotection :
    Trifluoroacetic acid (TFA) removes the Boc group, yielding O-benzyl-L-tyrosine tert-butyl amide (Intermediate III).

Synthesis of N-Methyl-L-leucine p-tert-Butylbenzyl Derivative

Alkylation of N-Methyl-L-leucine

Two primary routes are documented:

Route A: Direct Alkylation

  • Esterification :
    N-Methyl-L-leucine is converted to its tert-butyl ester using isobutylene and H₂SO₄.
    N-Methyl-L-leucine+IsobutyleneH2SO4N-Methyl-L-leucine tert-butyl ester (V)\text{N-Methyl-L-leucine} + \text{Isobutylene} \xrightarrow{\text{H}_2\text{SO}_4} \text{N-Methyl-L-leucine tert-butyl ester (V)}

  • Reductive Alkylation :
    The tert-butyl ester reacts with p-tert-butylbenzaldehyde in the presence of NaBH(OAc)₃, forming the p-tert-butylbenzyl derivative (VIII).

Route B: Benzyl Bromide Alkylation

  • Alkylation :
    N-Methyl-L-leucine tert-butyl ester is treated with p-tert-butylbenzyl bromide (VI) in DMF, yielding the alkylated product (VIII).

  • Ester Hydrolysis :
    The tert-butyl ester is cleaved with TFA, generating the free carboxylic acid (IX).

Final Coupling and Purification

Peptide Bond Formation

  • Mixed Anhydride Activation :
    The N-methyl-L-leucine derivative (IX) is activated with isobutyl chloroformate and a polymer-supported morpholine base to form a mixed anhydride (X).

  • Coupling with Tyrosine Amide :
    The activated leucine derivative reacts with O-benzyl-L-tyrosine tert-butyl amide (III) in dichloromethane (DCM), yielding the protected PD-173212 precursor.

  • Global Deprotection :
    Hydrogenolysis (H₂, Pd/C) removes the O-benzyl and tert-butyl groups, yielding PD-173212.

Purification Strategies

  • Acid-Adduct Crystallization :
    Crude PD-173212 is dissolved in acetone and treated with oxalic acid to form an insoluble oxalate salt, which is filtered and neutralized to recover the free base.

  • Recrystallization :
    Ethanol or isopropanol recrystallization achieves >99% HPLC purity.

Analytical Characterization

Key Quality Parameters

ParameterMethodSpecificationSource
Purity (HPLC)Reverse-phase C18≥99.6%
Residual SolventsHeadspace GC<50 ppm (ethanol)
Chiral PurityChiral HPLC>99.9% ee

Spectroscopic Data

  • HRMS : m/z 599.85 [M+H]⁺ (C₃₈H₅₃N₃O₃).

  • ¹H NMR (500 MHz, CDCl₃): δ 7.32–7.15 (m, aromatic protons), 4.55 (d, J = 8.5 Hz, α-H Tyr), 3.78 (s, OCH₂Ph), 2.95 (s, N-CH₃).

Comparative Analysis of Methods

Yield and Efficiency

MethodIntermediate YieldFinal Product PurityCost Efficiency
Reductive Alkylation (Route A)78% (VIII)94.97%High
Direct Alkylation (Route B)86% (VIII)99.66%Moderate
Solid-Phase Coupling65%98.5%Low

Advantages of Acid-Adduct Purification

  • Impurity Removal : Residual 4'-tert-butyl-4-chlorobutyrophenone (≤0.08%) is eliminated via oxalate salt precipitation.

  • Scalability : Toluene/water phase separation simplifies large-scale processing .

Q & A

Q. What are the optimal synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis of this compound involves multi-step peptide coupling and protection/deprotection strategies. Key intermediates include:

  • N-methyl-L-leucyl-N-(1,1-dimethylethyl) : Ensures steric protection of the amide bond during coupling steps .
  • O-phenylmethyl-L-tyrosinamide : Requires selective benzyl ether protection to prevent side reactions during acylations .
    Methodologically, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are recommended for amine protection, with coupling agents like HATU or DCC improving yield .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

TechniqueApplicationParameters
Circular Dichroism (CD) Confirms L-tyrosine stereochemistryMeasure ellipticity at 220–250 nm in polar solvents (e.g., methanol) .
NMR (1H/13C) Assigns methyl and tert-butyl group orientationsUse DMSO-d6 or CDCl3; focus on δ 1.2–1.4 ppm (tert-butyl) and δ 3.0–3.5 ppm (N-methyl) .
HPLC-MS Validates purity and molecular weightC18 column with gradient elution (ACN/water + 0.1% TFA); ESI+ mode for mass detection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to prevent inhalation of fine particulates .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile byproducts (e.g., benzyl chloride) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to OSHA guidelines for organic amide waste .

Advanced Research Questions

Q. How can researchers address low yield and enantiomeric impurities during the coupling steps of the synthesis?

Low yields often arise from steric hindrance at the N-methyl-L-leucine residue. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves coupling efficiency (e.g., 50°C, 30 min) .
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomeric impurities .
  • Kinetic Resolution : Employ enzymes like subtilisin for selective acyl transfer, minimizing racemization .

Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?

Discrepancies in IC50 values or receptor binding affinity may stem from:

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) to align with physiological environments .
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding thermodynamics .

Q. What computational modeling approaches are recommended for predicting the compound’s receptor interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS, focusing on tert-butyl-phenyl interactions with hydrophobic pockets .
  • Docking Studies (AutoDock Vina) : Prioritize flexible docking modes to account for conformational changes in the N-methyl-leucine side chain .
  • QM/MM Hybrid Models : Calculate charge distribution at the O-benzyl-tyrosine moiety to predict hydrogen bonding with catalytic residues .

Q. How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 48 hours; monitor via HPLC .
    • Oxidative Stress : Treat with 3% H2O2 at 25°C; track peroxide-mediated cleavage of the benzyl ether group via LC-MS .
  • Solid-State Stability : Store lyophilized samples with desiccants (silica gel) at -20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide
Reactant of Route 2
Reactant of Route 2
N-[[4-(1,1-Dimethylethyl)phenyl]methyl-N-methyl-L-leucyl-N-(1,1-dimethylethyl)-O-phenylmethyl)-L-tyrosinamide

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